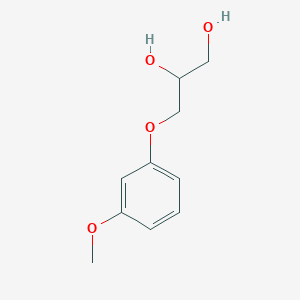
3-(3-Methoxyphenoxy)propane-1,2-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Methoxyphenoxy)propane-1,2-diol typically involves the reaction of 1,2-propanediol with a methoxyphenol derivative under specific conditions. One common method involves the use of a base catalyst to facilitate the nucleophilic substitution reaction between 1,2-propanediol and methoxyphenol .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as purification through distillation or recrystallization to obtain the desired product in a pure form .
Analyse Chemischer Reaktionen
Types of Reactions
3-(3-Methoxyphenoxy)propane-1,2-diol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens or other nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or carboxylic acids, while reduction may produce alcohols .
Wissenschaftliche Forschungsanwendungen
Pharmacological Applications
Cough Suppressant and Expectorant
- Guaifenesin is widely recognized for its role as an expectorant in cough syrups. It helps loosen mucus in the airways, facilitating easier breathing and promoting productive coughs. This property makes it a common ingredient in over-the-counter medications such as Robitussin and Mucinex .
Surgical Anesthetic
- The compound has been utilized in veterinary medicine as a muscle relaxant and anesthetic during surgical procedures. Its centrally acting muscle relaxant properties are beneficial for inducing anesthesia in animals .
Research and Development
Drug Formulation Studies
- Guaifenesin is often involved in the formulation of new drug applications (ANDAs) and drug master files (DMFs) submitted to the FDA. It serves as a reference standard in toxicity studies for various drug formulations, ensuring safety and efficacy during the development phase .
Analytical Chemistry
- The compound is used extensively in analytical studies for quality control during the commercial production of pharmaceuticals. Its chemical properties allow researchers to develop methods for quantifying active ingredients within formulations .
Case Studies
Veterinary Applications
- A study published in the Journal of Veterinary Pharmacology and Therapeutics investigated the dosage requirements of guaifenesin in donkeys compared to horses. The findings indicated that donkeys required lower doses to achieve similar anesthetic effects, thus providing insights into species-specific responses to the drug .
Clinical Efficacy
Wirkmechanismus
The mechanism of action of 3-(3-Methoxyphenoxy)propane-1,2-diol involves its interaction with specific molecular targets and pathways. For example, as a muscle relaxant, it may act on the central nervous system to exert its effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2-Propanediol, 3-methoxy-: A similar compound with a methoxy group attached to the propanediol backbone.
Methocarbamol: A related compound used as a muscle relaxant with a similar structure.
Uniqueness
3-(3-Methoxyphenoxy)propane-1,2-diol is unique due to its specific methoxyphenoxy group, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in various research and industrial applications .
Eigenschaften
CAS-Nummer |
17131-51-0 |
|---|---|
Molekularformel |
C10H14O4 |
Molekulargewicht |
198.22 g/mol |
IUPAC-Name |
3-(3-methoxyphenoxy)propane-1,2-diol |
InChI |
InChI=1S/C10H14O4/c1-13-9-3-2-4-10(5-9)14-7-8(12)6-11/h2-5,8,11-12H,6-7H2,1H3 |
InChI-Schlüssel |
PVXJBKOQPCPILX-UHFFFAOYSA-N |
SMILES |
COC1=CC(=CC=C1)OCC(CO)O |
Kanonische SMILES |
COC1=CC(=CC=C1)OCC(CO)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















